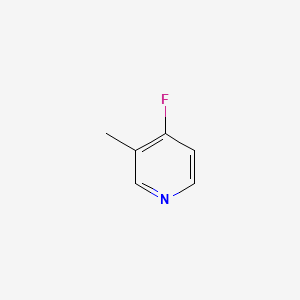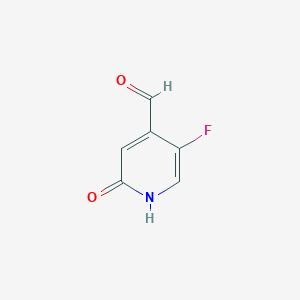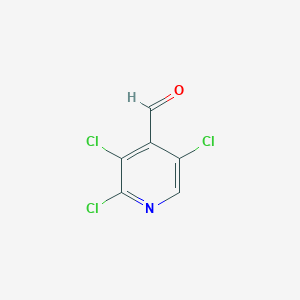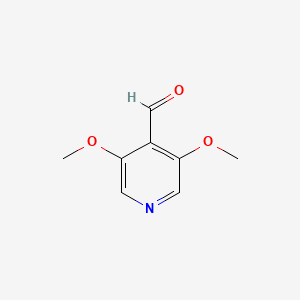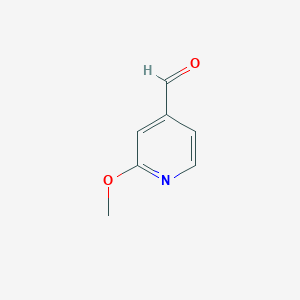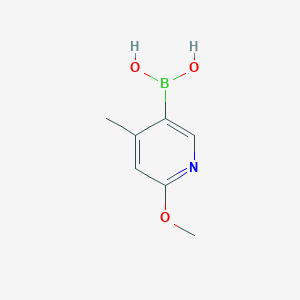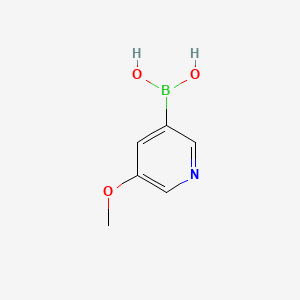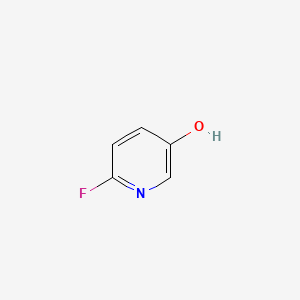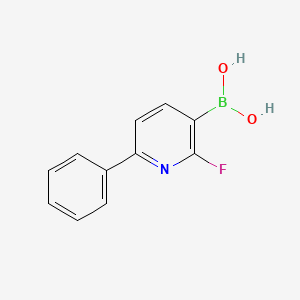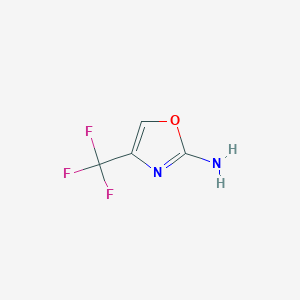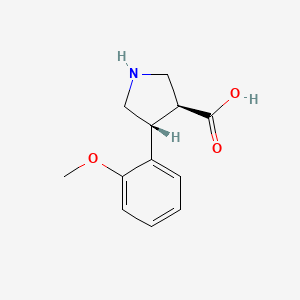
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known as 3-Pyrrolidinecarboxylic acid, 4-(2-methoxyphenyl)- . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 221.25 . Unfortunately, the specific details regarding the molecular structure or the 2D/3D structure of this compound are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and linear structure formula, are not specified in the search results .Scientific Research Applications
Synthesis of Complex Molecules
One of the primary applications of this compound is in the synthesis of complex molecular structures. For instance, Menegazzo et al. (2006) described the synthesis of a beta-foldamer containing pyrrolidin-2-one rings from a starting material closely related to the compound . Their research focused on achieving a 12-helix conformation, which was confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006). Similarly, Revial and colleagues (2000) utilized chiral secondary enaminoesters, including those related to the specified compound, in Michael reactions to synthesize pyrrolidine-3-carboxylates with significant diastereoselectivity (Revial et al., 2000).
Structural and Conformational Analysis
The structural and conformational aspects of molecules incorporating this compound have also been a subject of interest. For example, Yuan et al. (2010) reported on the crystal structure of a derivative, highlighting the envelope conformation of the pyrrolidine ring and its implications for molecular interactions (Yuan et al., 2010). This kind of information is crucial for understanding how such compounds might behave in various chemical contexts.
Drug Design and Biological Activity
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as pharmaceutical agents. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, a vital target for antiviral drugs, using a structure that includes the pyrrolidine core. This compound demonstrated significant activity against the neuraminidase enzyme, showcasing the utility of this scaffold in drug design (Wang et al., 2001).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Its use is primarily for research.
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-5,9-10,13H,6-7H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAROWKSOELNY-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376089 |
Source


|
| Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049978-81-5 |
Source


|
| Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

